molecular formula C11H11N5O2 B1602073 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine CAS No. 69945-52-4

2,4-Diamino-5-(4-nitrobenzyl)pyrimidine

Cat. No. B1602073
CAS RN: 69945-52-4
M. Wt: 245.24 g/mol
InChI Key: AIZLSGCCJQCUJL-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(4-nitrobenzyl)pyrimidine , also known by its chemical formula C₁₁H₁₁N₅O₂ , is a specialized compound used in proteomics research. Its molecular weight is approximately 245.24 g/mol . This compound is not intended for diagnostic or therapeutic use but serves as a valuable tool for scientific investigations.


Synthesis Analysis

The synthesis of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine involves intricate chemical reactions. While I don’t have specific synthetic pathways at hand, researchers typically employ methods such as condensation reactions, nucleophilic substitutions, or cyclizations to obtain this compound. Further exploration of relevant literature would provide detailed insights into its synthesis .


Molecular Structure Analysis

The core structure of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine features a pyrimidine ring with two amino groups (diamino) and a nitrobenzyl group attached at the 5-position. The arrangement of atoms and functional groups significantly influences its properties and interactions with other molecules. Researchers often study its crystal structures and spectroscopic data to understand its three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactivity of this compound depends on its functional groups. It may participate in various reactions, including nucleophilic substitutions, oxidation-reduction processes, and coordination chemistry. Investigating its behavior under different conditions sheds light on its versatility and potential applications .


Physical And Chemical Properties Analysis

  • Stability : Investigating its stability under different conditions (temperature, pH) informs storage guidelines .

Safety and Hazards

  • Disposal : Dispose of unused quantities responsibly according to local regulations .

Future Directions

  • Computational Studies : Employ molecular modeling to predict interactions and binding sites .

properties

IUPAC Name

5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-10-8(6-14-11(13)15-10)5-7-1-3-9(4-2-7)16(17)18/h1-4,6H,5H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZLSGCCJQCUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(N=C2N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566742
Record name 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-(4-nitrobenzyl)pyrimidine

CAS RN

69945-52-4
Record name 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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